molecular formula C16H26O6 B15342153 2,3-O-Camphanylidene-D-myo-inositol

2,3-O-Camphanylidene-D-myo-inositol

Cat. No.: B15342153
M. Wt: 314.37 g/mol
InChI Key: JFBOCCBCWBEKLU-XWRLMLFDSA-N
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Description

2,3-O-Camphanylidene-D-myo-inositol is a chemical compound with the molecular formula C16H26O6 and a molecular weight of 314.37 g/mol . It is a derivative of D-myo-inositol, a naturally occurring compound that plays a crucial role in various biological processes. The compound is characterized by the presence of camphanyl groups attached to the inositol ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of camphanyl chloride in the presence of a base such as pyridine to achieve the desired substitution . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of 2,3-O-Camphanylidene-D-myo-inositol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,3-O-Camphanylidene-D-myo-inositol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

2,3-O-Camphanylidene-D-myo-inositol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-O-Camphanylidene-D-myo-inositol involves its interaction with specific molecular targets and pathways. The compound is known to modulate inositol signaling pathways, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. The camphanyl groups enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5,6-Hexakis-O-(camphanyl)-D-myo-inositol
  • 2,3,4,5,6-Pentakis-O-(camphanyl)-D-myo-inositol
  • 1,2,3,4,5-Pentakis-O-(camphanyl)-D-myo-inositol

Uniqueness

2,3-O-Camphanylidene-D-myo-inositol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other camphanyl derivatives of inositol, it offers a balance between stability and reactivity, making it suitable for a wide range of applications .

Biological Activity

2,3-O-Camphanylidene-D-myo-inositol is a derivative of myo-inositol, a naturally occurring compound that plays crucial roles in cellular signaling and metabolism. While myo-inositol has been extensively studied for its biological activities, the specific properties and effects of its camphanylidene derivative remain less characterized. This article aims to compile and analyze available research findings on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies.

  • IUPAC Name : this compound
  • CAS Number : 128459-27-8
  • Molecular Formula : C13H18O6
  • Molecular Weight : 270.28 g/mol

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Insulin Sensitization : Similar to myo-inositol, this compound may enhance insulin signaling pathways, which could be beneficial in conditions like insulin resistance and polycystic ovary syndrome (PCOS) .
  • Cellular Signaling Modulation : It may influence the phosphoinositide signaling pathway, affecting various cellular processes such as growth, differentiation, and apoptosis .
  • Antioxidant Activity : Preliminary studies suggest that derivatives of myo-inositol possess antioxidant properties that can mitigate oxidative stress in cells .

Antidiabetic Effects

Research indicates that myo-inositol and its derivatives can significantly improve insulin sensitivity and reduce fasting insulin levels in patients with gestational diabetes and PCOS. A study showed that supplementation with myo-inositol led to a reduction in fasting serum glucose and insulin levels after eight weeks . It is hypothesized that this compound may exhibit similar effects due to its structural relationship with myo-inositol.

Neuroprotective Effects

In studies related to psychiatric disorders, inositols have been shown to modulate neurotransmitter systems and may help alleviate symptoms of anxiety and depression . The potential neuroprotective effects of this compound warrant further investigation.

Comparative Studies

CompoundBiological ActivityReference
Myo-InositolInsulin sensitization, antioxidant
D-Chiro-InositolModulates ovarian function, reduces insulin resistance
This compoundProposed similar effects as myo-inositol

Properties

Molecular Formula

C16H26O6

Molecular Weight

314.37 g/mol

IUPAC Name

(1S,2R,3S,4S,5R,8R)-1',7',7'-trimethylspiro[6-oxabicyclo[3.2.1]octane-7,2'-bicyclo[2.2.1]heptane]-1,2,3,4,8-pentol

InChI

InChI=1S/C16H26O6/c1-13(2)7-4-5-14(13,3)15(6-7)16(21)11(19)9(18)8(17)10(22-15)12(16)20/h7-12,17-21H,4-6H2,1-3H3/t7?,8-,9-,10+,11+,12+,14?,15?,16-/m0/s1

InChI Key

JFBOCCBCWBEKLU-XWRLMLFDSA-N

Isomeric SMILES

CC1(C2CCC1(C3(C2)[C@@]4([C@@H]([C@H]([C@@H]([C@H]([C@H]4O)O3)O)O)O)O)C)C

Canonical SMILES

CC1(C2CCC1(C3(C2)C4(C(C(C(C(C4O)O3)O)O)O)O)C)C

Origin of Product

United States

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